molecular formula C18H13Cl2N5 B2915780 1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890897-01-5

1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2915780
CAS No.: 890897-01-5
M. Wt: 370.24
InChI Key: QGQRBBJJWSAQIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3,4-dichlorophenyl group at the 1-position and a 3-methylphenylamine substituent at the 4-position. The dichlorophenyl moiety enhances lipophilicity and target binding, while the 3-methylphenyl group may influence steric interactions and metabolic stability.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5/c1-11-3-2-4-12(7-11)24-17-14-9-23-25(18(14)22-10-21-17)13-5-6-15(19)16(20)8-13/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQRBBJJWSAQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the dichlorophenyl and methylphenyl substituents. Common reagents used in these reactions include various chlorinating agents, amines, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with key analogs:

Structural and Pharmacokinetic Comparisons
Compound Name Key Substituents Molecular Weight Key Biological Targets Efficacy (EC50/IC50) Key References
Target Compound : 1-(3,4-Dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 3,4-Dichlorophenyl; 4: 3-Methylphenyl ~400 g/mol* Kinases (hypothesized) N/A
S29 : 1-(2-Chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: Chloroethyl-4-chlorophenyl; 4: 4-Fluorobenzyl 443.3 g/mol Neuroblastoma (SK-N-BE(2)) 5.74 ng/mL
SI388 : 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: Chloroethyl-phenyl; 4: 2-Chlorophenyl; 6: Methylthio 430.3 g/mol Src kinase Sub-µM range
NA-PP1 : 1-(tert-Butyl)-3-(1-naphthyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: tert-Butyl; 3: Naphthyl 346.4 g/mol Plasmodium kinases EC50 ~100 nM
137b : N-(4-Chlorobenzyl)-1-(4-chlorostyryl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1: 4-Chlorostyryl; 4: 4-Chlorobenzyl 369.3 g/mol Kinase inhibition (unspecified) N/A

*Estimated based on similar analogs.

Key Observations :

  • Substituent Effects on Activity: Chlorophenyl Groups: The 3,4-dichlorophenyl group in the target compound likely enhances kinase binding compared to mono-chlorinated analogs (e.g., SI388, S29) due to increased electron-withdrawing effects and hydrophobic interactions . Thioether Moieties: SI388’s 6-methylthio group improves Src inhibition by forming hydrogen bonds with catalytic residues . Bulkier Substituents: NA-PP1’s tert-butyl and naphthyl groups confer selectivity for Plasmodium kinases over human kinases, whereas the target compound’s dichlorophenyl may favor broader kinase inhibition .
  • Styryl-containing analogs (e.g., 137b) exhibit higher molecular weights and melting points (238–240°C), suggesting reduced solubility compared to the target compound .

Biological Activity

1-(3,4-dichlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H15Cl2N4\text{C}_{17}\text{H}_{15}\text{Cl}_{2}\text{N}_{4}

Research indicates that this compound may act as an inhibitor of specific kinases involved in cancer proliferation. Kinase inhibitors are crucial in cancer therapy as they can block pathways that promote tumor growth. The specific targets and pathways affected by this compound are still under investigation.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidines. For instance:

  • Targeting EPH Receptors : Compounds in this class have shown activity against the ephrin receptor (EPH) family, which is often overexpressed in various cancers. This mechanism suggests potential applications in treating tumors where these receptors are implicated .
  • Inhibition of Cell Proliferation : In vitro studies demonstrate that derivatives of this compound can inhibit cell proliferation in cancer cell lines, including those derived from solid tumors and lymphomas .

Other Biological Activities

Apart from anticancer properties, pyrazolo[3,4-d]pyrimidines have been explored for their effects on other biological systems:

  • Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties by modulating inflammatory pathways.
  • Neuroprotective Potential : Emerging research indicates potential neuroprotective effects, suggesting a role in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of EPH receptors; reduced cell proliferation
Anti-inflammatoryModulation of inflammatory responses
NeuroprotectivePotential effects on neurodegeneration

Case Study: EPH Receptor Inhibition

A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively inhibited EPH receptor activity in vitro. This inhibition led to decreased proliferation rates in cancer cell lines expressing these receptors. The study utilized various assays to confirm the specificity and efficacy of the compound against EPH receptors compared to other kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.